2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

Description

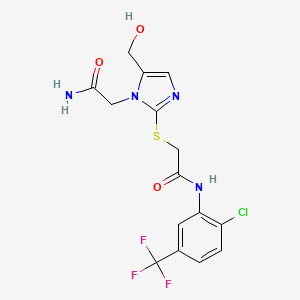

This compound is a structurally complex acetamide derivative featuring a 1H-imidazole core substituted with a 2-amino-2-oxoethyl group at position 1, a hydroxymethyl group at position 5, and a thioether-linked acetamide moiety. The arylacetamide portion is further substituted with a 2-chloro-5-(trifluoromethyl)phenyl group, which introduces significant lipophilicity and electronic effects due to the electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) substituents.

Properties

IUPAC Name |

2-[2-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClF3N4O3S/c16-10-2-1-8(15(17,18)19)3-11(10)22-13(26)7-27-14-21-4-9(6-24)23(14)5-12(20)25/h1-4,24H,5-7H2,(H2,20,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWHMPXWPCDSIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NC=C(N2CC(=O)N)CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClF3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide , often referred to as a thioether-imidazole derivative, is a complex organic molecule with a unique combination of functional groups. This structure potentially endows it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 388.37 g/mol. The presence of the imidazole ring, thioether linkage, and the chlorinated trifluoromethyl phenyl group suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound primarily stems from its ability to interact with specific proteins and enzymes. The imidazole moiety can coordinate with metal ions, which is crucial for inhibiting metalloenzymes. The thioether linkage may enhance the compound's binding affinity, while the chlorinated phenyl group could increase selectivity towards certain receptors or enzymes.

Antimicrobial Properties

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to our compound have been shown to inhibit the growth of various bacteria and fungi by disrupting their cellular processes. The mechanism often involves interference with nucleic acid synthesis or cell wall integrity.

Anticancer Activity

Imidazole derivatives are also noted for their anticancer properties. Studies have demonstrated that such compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways, including those involving reactive oxygen species (ROS) and caspase activation. The unique structural features of this compound may enhance its efficacy against resistant cancer cell lines.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. For example, it may act as an inhibitor of glycogen synthase kinase (GSK), which plays a critical role in glucose metabolism and is implicated in various diseases, including diabetes and cancer. The interaction between the imidazole ring and the active site of GSK could lead to significant therapeutic effects.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted that similar thioether-imidazole compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural modifications in enhancing antimicrobial properties .

- Anticancer Mechanisms : Research conducted on imidazole derivatives indicated their ability to inhibit tumor growth in vivo by inducing apoptosis through ROS generation. A particular focus was on their effects on breast cancer cell lines, where they significantly reduced cell viability .

- Enzyme Interaction Studies : A comprehensive review on enzyme inhibitors noted that compounds like our target have shown promise in selectively inhibiting GSK activity, potentially leading to improved glycemic control in diabetic models .

Comparative Analysis

To understand the uniqueness of this compound compared to similar structures, a comparative analysis is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thioether-Imidazole | Imidazole ring, thioether linkage | Antimicrobial, anticancer |

| Nitroimidazole | Nitro group instead of thioether | Antiprotozoal, antibacterial |

| Fluorinated Phenyl Derivatives | Fluorine substitution | Enhanced lipophilicity, receptor binding |

Scientific Research Applications

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Effects : Potential against bacterial and fungal strains.

- Anticancer Properties : Modulation of signaling pathways involved in cancer cell proliferation and survival.

- Anti-inflammatory Activity : Inhibition of pro-inflammatory cytokines, suggesting utility in inflammatory diseases.

Therapeutic Applications

- Cancer Treatment : The compound's ability to interact with specific molecular targets involved in cancer signaling pathways may position it as a candidate for anticancer therapies. Studies have shown that imidazole derivatives can inhibit tumor growth by interfering with angiogenesis and metastasis.

- Infection Control : With its potential antimicrobial properties, this compound could be developed into new antibiotics or antifungal agents, particularly important in the face of rising antibiotic resistance.

- Inflammatory Disorders : By modulating inflammatory responses, this compound could serve as a therapeutic agent for conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Study 1: Anticancer Activity

A study evaluated the effects of imidazole-based compounds on various cancer cell lines. Results indicated that compounds similar to 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis, highlighting its potential as a new class of antibiotics.

Comparison with Similar Compounds

Substituent Variations on the Imidazole Ring

- Compound 9c (): Features a 4-bromophenyl-substituted thiazole-triazole-acetamide scaffold. Unlike the target compound, it lacks the hydroxymethyl and amino-oxoethyl groups on the imidazole ring but includes a bromophenyl substituent.

- Compound 15 (): Contains a nitro-furyl and trifluoromethylphenyl group. The nitro group (-NO₂) introduces strong electron-withdrawing effects, which may enhance reactivity in redox-active biological environments compared to the target’s chloro-CF₃-phenyl system .

Variations in the Acetamide Side Chain

- 2-{[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2-fluorophenyl)acetamide (): Shares the imidazole-hydroxymethyl and thioether-acetamide backbone but substitutes the aryl group with a 2-fluorophenyl and 4-chlorobenzyl moiety. The fluorine atom’s smaller size and higher electronegativity compared to chlorine may reduce steric hindrance in target binding .

- 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (): Replaces the hydroxymethyl group with a phenyl substituent and incorporates a thiadiazole ring.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

<sup>a</sup> LogP values estimated using XGBoost-based models ().

<sup>b</sup> Predicted using ChemGPS-NP ().

The target compound’s lower LogP compared to Compound 9c suggests better aqueous solubility, attributed to its hydroxymethyl and amino-oxoethyl groups. However, its higher HBD count may limit blood-brain barrier penetration relative to Compound 15 .

Analytical Data :

- <sup>1</sup>H-NMR : Expected signals include δ 7.6–8.2 (aryl-H), δ 4.5–5.0 (hydroxymethyl CH₂), and δ 2.8–3.2 (thioether CH₂).

- IR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1670 cm⁻¹ (amide C=O), and 1120 cm⁻¹ (C-F) .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-step reactions involving imidazole core functionalization, thioether formation, and amide coupling. Key steps include:

- Thioether linkage : Reacting a mercaptoimidazole intermediate with a chloroacetamide derivative under basic conditions (e.g., triethylamine in DMF) .

- Amide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the 2-chloro-5-(trifluoromethyl)phenyl group .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvents (e.g., acetonitrile for solubility) and catalysts (e.g., Pd/C for deprotection) to improve yield .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation?

Methodological Answer: A combination of techniques is essential:

- NMR spectroscopy : Use H and C NMR to verify imidazole ring substitution patterns and thioether/amide linkages. F NMR is critical for confirming trifluoromethyl group integrity .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for the trifluoromethyl and chloro substituents .

- Elemental analysis : Validate purity by comparing experimental vs. calculated C, H, N, and S percentages .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Contradictions may arise from assay conditions or impurities. To address this:

- Standardize bioassays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO concentration) .

- Purification : Re-evaluate compound purity via reverse-phase HPLC and test for residual solvents/byproducts (e.g., unreacted chloroacetamide intermediates) .

- Mechanistic studies : Perform competitive binding assays or crystallography to confirm target engagement .

Q. What computational strategies are recommended to predict binding interactions with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions between the imidazole-thioether core and target active sites (e.g., kinase domains). Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the trifluoromethyl substituent .

- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes .

- QSAR modeling : Corrogate substituent effects (e.g., chloro vs. fluoro) on activity using datasets from analogous compounds .

Q. How should researchers approach purification when isolating this compound from structurally similar byproducts?

Methodological Answer:

- Chromatography : Use gradient elution on silica gel (hexane/ethyl acetate → DCM/methanol) to separate thioether and amide byproducts .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water or acetonitrile/toluene) to exploit differences in solubility of halogenated vs. non-halogenated analogs .

- HPLC : Employ a C18 column with 0.1% TFA in water/acetonitrile mobile phase for high-resolution separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.